molecular formula C8H9FO2S B14209722 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene CAS No. 828270-65-1

1-Fluoro-4-methyl-2-(methylsulfonyl)benzene

Cat. No.: B14209722
CAS No.: 828270-65-1
M. Wt: 188.22 g/mol
InChI Key: VSYXOFJZQHGRIS-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluorine atom, a methyl group, and a methylsulfonyl group are substituted at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-fluoro-4-methylbenzene using a sulfonyl chloride reagent in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Fluoro-4-methyl-2-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluoro-4-methyl-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The fluorine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Fluoro-4-methylbenzene: Lacks the sulfonyl group, resulting in different chemical properties.

    1-Fluoro-4-(methylsulfinyl)benzene: Contains a sulfinyl group instead of a sulfonyl group, leading to variations in reactivity.

    1-Methyl-4-(methylsulfonyl)benzene: Lacks the fluorine atom, affecting its overall chemical behavior.

Uniqueness: 1-Fluoro-4-methyl-2-(methylsulfonyl)benzene is unique due to the presence of both a fluorine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

828270-65-1

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

1-fluoro-4-methyl-2-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,1-2H3

InChI Key

VSYXOFJZQHGRIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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